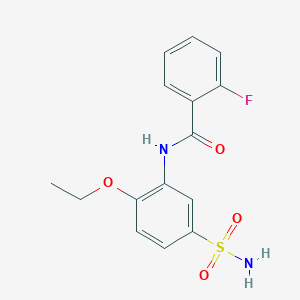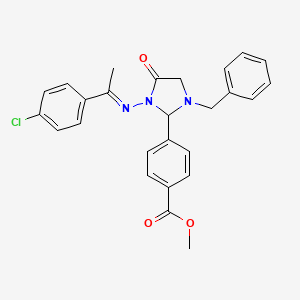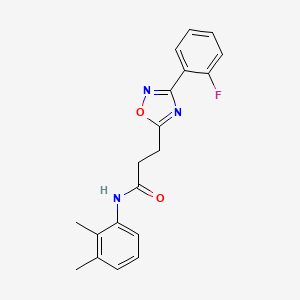
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DFP-10825, is a chemical compound with potential applications in the field of scientific research. This compound is synthesized through a specific method and has been found to exhibit unique biochemical and physiological effects.
作用機序
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide binds to specific proteins through its oxadiazole moiety, which forms a stable complex with the protein. Upon binding, the compound undergoes a conformational change that results in the emission of fluorescence. The exact mechanism by which this compound exhibits anti-inflammatory properties is not yet fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In addition to its fluorescent properties and anti-inflammatory activity, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to modulate the activity of specific ion channels in neurons, suggesting a potential role in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide as a fluorescent probe is its high sensitivity and specificity for protein-protein interactions. It is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of using this compound is its potential toxicity to cells and tissues, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new anti-inflammatory drugs based on the compound's structure and activity. Another area of research is the identification of specific proteins that interact with this compound, which could provide insights into protein function and disease mechanisms. Additionally, further studies on the compound's effects on cancer cells and ion channels could lead to the development of new cancer therapies and treatments for neurological disorders.
合成法
The synthesis of N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 2,3-dimethylbenzoyl chloride with 2-fluoro-3-nitrobenzoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reduced using palladium on carbon and hydrogen gas to obtain this compound. This method has been optimized for high yield and purity.
科学的研究の応用
N-(2,3-dimethylphenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in scientific research as a fluorescent probe for the detection of protein-protein interactions. It has been found to bind to specific proteins and emit fluorescence upon interaction, making it a useful tool for studying protein function and interactions in cells and tissues. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-12-6-5-9-16(13(12)2)21-17(24)10-11-18-22-19(23-25-18)14-7-3-4-8-15(14)20/h3-9H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHLMFOMYCGUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

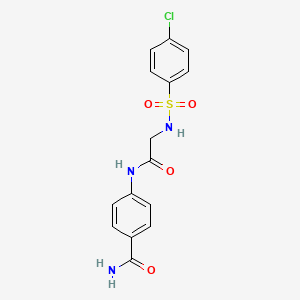
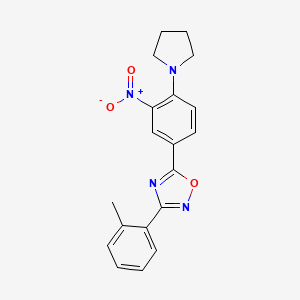

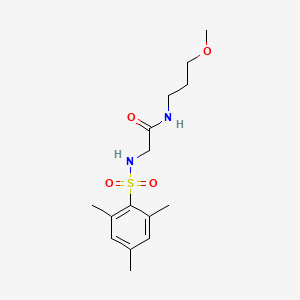

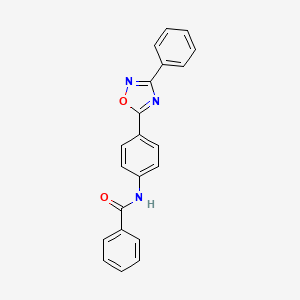
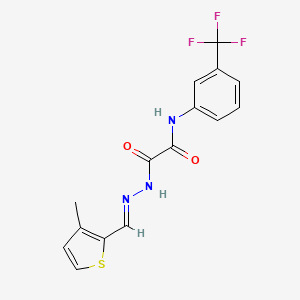
![3-(ethylsulfamoyl)-4-methoxy-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B7704308.png)
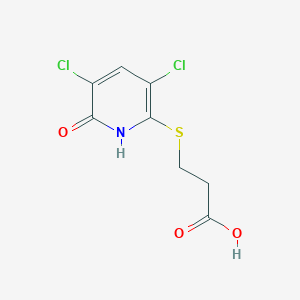

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
